2'-(4-Dimethylaminophenyl)-5-(4-methyl-1-piperazinyl)-2,5'-BI-benzimidazole
Overview
Description
Synthesis Analysis
The synthesis of similar benzimidazole derivatives often involves the cyclocondensation of o-phenylenediamine with carboxylic acids or their derivatives, such as nitriles or esters. The synthesis can be tailored by substituting different functional groups to yield compounds with desired properties. For instance, the synthesis of 1-(2-dialkylaminoethyl)-5 (and 6)-methoxy-2-methyl (and H)-benzimidazoles, which share structural similarities with the target compound, demonstrates the versatility in synthesizing benzimidazole derivatives through the manipulation of dialkylamino groups (H. Burch, R. M. Herbst, 1966).
Scientific Research Applications
Antibacterial and Biofilm Inhibition Activities : Novel derivatives of this compound have shown potent antibacterial efficacies and biofilm inhibition activities. For instance, specific derivatives demonstrated significant inhibitory activities against bacterial strains like E. coli, S. aureus, and S. mutans, with IC50 values indicating more effective biofilm inhibition than the reference drug Ciprofloxacin (Mekky & Sanad, 2020).
H1-Antihistaminic Agents : Derivatives of this compound have been synthesized and tested for H1-antihistaminic activity, both in vitro and in vivo. Certain derivatives, especially those with specific substituents, exhibited potent antihistaminic activity (Iemura et al., 1986).
Cancer Treatment Applications : A derivative of this compound was synthesized as a candidate for application in boron neutron capture therapy for cancer treatment. The synthesis involved introducing a decaborane group into a specific precursor compound (Argentini et al., 1998).
Antifungal Potential : Benzimidazole and piperazine derivatives have been synthesized and screened for their antifungal potential against pathogens like Trichophyton rubrum and Candida albicans, showing moderate activity compared to ketoconazole (Gadhave et al., 2012).
DNA Minor Groove Binding : Hoechst 33258, a synthetic dye analog of this compound, is known to bind strongly to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. It has applications in chromosome and nuclear staining, flow cytometry, and as a model system for studying DNA sequence recognition and binding (Issar & Kakkar, 2013).
Antihelminthic Activity : Some derivatives of this compound have been studied for their antihelminthic activity, showing promising results against parasites such as Trichinella spiralis and Hymenolepis nana (Mavrova et al., 2006).
properties
IUPAC Name |
N,N-dimethyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N7/c1-32(2)20-7-4-18(5-8-20)26-28-22-10-6-19(16-24(22)30-26)27-29-23-11-9-21(17-25(23)31-27)34-14-12-33(3)13-15-34/h4-11,16-17H,12-15H2,1-3H3,(H,28,30)(H,29,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCOQLKKSNQANE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332276 | |
Record name | Hoechst 34580 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-(4-Dimethylaminophenyl)-5-(4-methyl-1-piperazinyl)-2,5'-BI-benzimidazole | |
CAS RN |
23555-00-2 | |
Record name | Hoechst 34580 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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